

# Diethyl aluminum chloride chemical formula and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Diethyl aluminum chloride*

Cat. No.: *B8777299*

[Get Quote](#)

An In-depth Technical Guide to Diethylaluminum Chloride: Formula, Structure, and Applications

## Authored by a Senior Application Scientist

### Abstract

Diethylaluminum chloride (DEAC) is a premier organoaluminum compound that holds a significant position in both industrial-scale chemical manufacturing and advanced organic synthesis. Characterized by the empirical formula  $(C_2H_5)_2AlCl$ , its true structural nature and potent Lewis acidity are the keys to its utility. This guide provides an in-depth exploration of DEAC, moving beyond its simple formula to dissect its dimeric structure, bonding characteristics, synthesis protocols, and critical applications. We will examine the causality behind its reactivity, particularly its role as an indispensable co-catalyst in Ziegler-Natta polymerization and as a versatile reagent in fine chemical synthesis. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this powerful and highly reactive compound.

## Core Chemical Identity: Formula and Nomenclature

While commonly abbreviated as DEAC, a precise understanding begins with its fundamental chemical identity. The empirical formula is  $(C_2H_5)_2AlCl$ , which accurately represents the stoichiometric ratio of its constituent atoms.<sup>[1][2]</sup> However, as we will explore, this simple representation belies its more complex structural reality.

## Nomenclature:

- IUPAC Name: Chloro(diethyl)alumane[3]
- Common Synonyms: Diethylaluminum monochloride, Chlorodiethylaluminum, DEAC[1][4]

For unambiguous identification in research and procurement, the CAS Registry Number is paramount.

| Identifier                  | Value                          |
|-----------------------------|--------------------------------|
| CAS Number                  | 96-10-6[2]                     |
| Linear Formula              | $(C_2H_5)_2AlCl$               |
| Molecular Formula (Monomer) | $C_4H_{10}AlCl[1][2]$          |
| Molecular Weight (Monomer)  | 120.56 g/mol [3]               |
| Molecular Formula (Dimer)   | $C_8H_{20}Al_2Cl_2[5]$         |
| Molar Mass (Dimer)          | 241.11 g·mol <sup>-1</sup> [5] |

## The Dimeric Structure: A Deeper Look into Bonding and Geometry

A critical aspect often overlooked by its empirical formula is that diethylaluminum chloride exists predominantly as a dimer, with the formula  $[(C_2H_5)_2AlCl]_2$ .[5] This dimerization is not merely a weak association; it is a fundamental feature of its structure driven by the electron-deficient nature of the aluminum center.

Unlike trialkylaluminum compounds like triethylaluminum, which dimerize through bridging alkyl groups, DEAC features two bridging chloride atoms ( $\mu$ -Cl).[5] This structural arrangement has profound implications for its stability and reactivity.

## Key Structural Features:

- Bridging Halides: The two aluminum atoms are linked by two chloride ligands. This bridging is energetically favorable and allows each aluminum center to approach an electron octet.[2]

[\[5\]](#)

- Tetrahedral Geometry: Each aluminum atom adopts a tetrahedral coordination geometry, bonding to two terminal ethyl groups and the two bridging chlorine atoms.[\[5\]](#)
- Terminal Ethyl Groups: The four ethyl groups are positioned at the periphery of the molecule.

This dimeric structure, where the halide atoms act as the bridging ligands, is a common motif for organoaluminum halides of the general formula  $R_2AlX$ .[\[2\]](#)[\[5\]](#)

Caption: Dimeric structure of  $[(C_2H_5)_2AlCl]_2$  with bridging chloride atoms.

## Physicochemical Properties

DEAC is a colorless to yellowish liquid known for its high reactivity.[\[1\]](#)[\[2\]](#) Its physical properties necessitate careful handling, typically as a solution in hydrocarbon solvents.[\[5\]](#)

| Property       | Value                                                                                        | Reference                               |
|----------------|----------------------------------------------------------------------------------------------|-----------------------------------------|
| Appearance     | Colorless to yellowish liquid                                                                | <a href="#">[1]</a> <a href="#">[5]</a> |
| Melting Point  | -50 °C to -74 °C                                                                             | <a href="#">[3]</a> <a href="#">[5]</a> |
| Boiling Point  | 125-126 °C / 50 mmHg                                                                         | <a href="#">[5]</a>                     |
| Density        | ~0.961 g/mL at 25 °C                                                                         |                                         |
| Vapor Pressure | 3 mmHg at 60 °C                                                                              | <a href="#">[5]</a>                     |
| Solubility     | Soluble in non-polar organic solvents (e.g., hexanes, toluene). Reacts violently with water. | <a href="#">[1]</a> <a href="#">[5]</a> |

## Synthesis and Manufacturing Protocols

The industrial production of DEAC is primarily achieved through redistribution (reproportionation) reactions, which are thermodynamically controlled and highly efficient.

Common Synthesis Routes:

- Redistribution of Triethylaluminum and Aluminum Trichloride: This is a widely used method involving the reaction of two parts triethylaluminum with one part aluminum trichloride.[5]
  - Reaction:  $2 (C_2H_5)_3Al + AlCl_3 \rightarrow 3 (C_2H_5)_2AlCl$
- Reaction of Triethylaluminum with HCl: DEAC can also be formed by the controlled reaction of triethylaluminum with hydrogen chloride.[5][6]
  - Reaction:  $(C_2H_5)_3Al + HCl \rightarrow (C_2H_5)_2AlCl + C_2H_6$
- Reduction of Ethylaluminum Sesquichloride: This method involves the reduction of ethylaluminum sesquichloride ( $(C_2H_5)_3Al_2Cl_3$ ) with an active metal like sodium.[5]
  - Reaction:  $2 (C_2H_5)_3Al_2Cl_3 + 3 Na \rightarrow 3 (C_2H_5)_2AlCl + Al + 3 NaCl$

## Exemplary Laboratory Protocol: Synthesis via Redistribution

This protocol describes the synthesis of DEAC from triethylaluminum and aluminum trichloride. Extreme caution is required due to the pyrophoric nature of the reagents. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

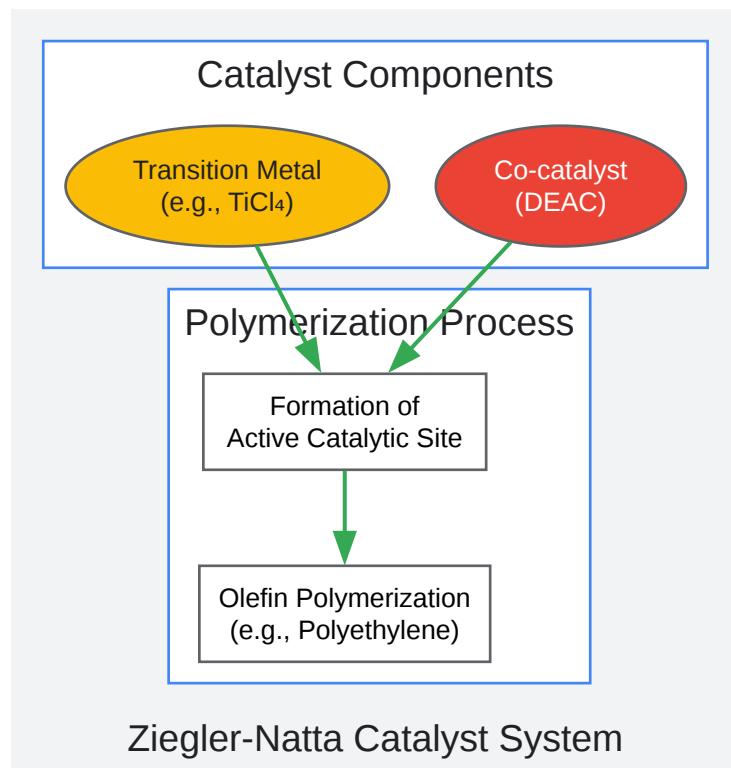
### Step-by-Step Methodology:

- Apparatus Setup: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with an inert gas inlet), a dropping funnel, and a thermometer is assembled while hot and placed under a positive pressure of inert gas.
- Reagent Charging: Anhydrous aluminum trichloride ( $AlCl_3$ ) is carefully weighed and charged into the reaction flask under a counter-flow of inert gas. Anhydrous hexane is then cannulated into the flask to create a slurry.
- Addition of Triethylaluminum: A stoichiometric amount of triethylaluminum (2 molar equivalents) dissolved in anhydrous hexane is added to the dropping funnel.

- Controlled Reaction: The triethylaluminum solution is added dropwise to the stirred  $\text{AlCl}_3$  slurry. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature below 50 °C. Cooling with a water bath may be necessary.
- Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, followed by gentle reflux for an additional hour to ensure complete redistribution.
- Product Isolation: The resulting solution of diethylaluminum chloride in hexane can be used directly or purified by vacuum distillation.

## Core Applications: Causality of Reactivity

The utility of DEAC stems directly from its chemical structure. The electron-deficient aluminum center makes it a potent Lewis acid, while the aluminum-carbon bonds provide nucleophilic character.


### Ziegler-Natta Polymerization

The most significant industrial application of DEAC is as a co-catalyst in Ziegler-Natta polymerization for the production of polyolefins like polyethylene and polypropylene.<sup>[5][7][8]</sup> Karl Ziegler first demonstrated that combining titanium tetrachloride ( $\text{TiCl}_4$ ) with an organoaluminum compound, such as DEAC, could efficiently polymerize ethylene at low pressures.<sup>[7][9]</sup>

**Mechanism of Action:** In these systems, DEAC plays multiple roles:

- **Alkylation of the Transition Metal:** It alkylates the titanium precursor (e.g.,  $\text{TiCl}_4$ ), replacing chloride ligands with ethyl groups to form the active catalytic site.
- **Reduction of the Pre-catalyst:** It can reduce the oxidation state of the titanium (e.g., from Ti(IV) to Ti(III)), which is often the active state for polymerization.
- **Scavenging Impurities:** It reacts with and neutralizes catalyst poisons like water and oxygen, protecting the sensitive active sites.

The combination of the transition metal compound (catalyst) and DEAC (co-catalyst) creates the active species that coordinates with alkene monomers and facilitates their insertion into the growing polymer chain.[7]



[Click to download full resolution via product page](#)

Caption: Role of DEAC as a co-catalyst in Ziegler-Natta polymerization.

## Lewis Acid Catalysis in Organic Synthesis

As a strong Lewis acid, DEAC is a versatile catalyst for a variety of organic transformations, activating substrates towards nucleophilic attack.[8][10]

- Diels-Alder Reactions: It catalyzes [4+2] cycloaddition reactions by coordinating to the dienophile (typically an  $\alpha,\beta$ -unsaturated carbonyl compound), lowering its LUMO energy and accelerating the reaction.[10]
- Ene Reactions: DEAC promotes ene reactions, which involve the addition of an alkene with an allylic hydrogen to an "enophile".[8][10]

Its utility in these reactions makes it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates and natural products.[11][12]

## Safety, Handling, and Storage: A Self-Validating System

The protocols for handling DEAC are built on the principle of absolute exclusion of air and moisture, against which it reacts violently and pyrophorically.[5][6][13]

Core Safety Directives:

- Pyrophoric Nature: DEAC ignites spontaneously on contact with air.[6][14] All transfers and reactions must be performed under a strictly inert atmosphere (Argon or Nitrogen).[13]
- Water Reactivity: It reacts explosively with water, releasing flammable ethane and corrosive hydrogen chloride gas.[1][14] Water is never to be used for extinguishing DEAC fires.[14]
- Corrosivity: DEAC causes severe chemical burns to skin and eyes.[2][6]

Personal Protective Equipment (PPE):

- Body: Fire-retardant lab coat and clothing.[15]
- Hands: Chemically resistant gloves (consult manufacturer data), often worn over fire-resistant inner gloves.
- Eyes/Face: Safety goggles and a full-face shield are mandatory.[14][15]

Handling and Storage:

- DEAC is stored and handled in specialized containers, such as Sure/Pac™ cylinders, designed for air-sensitive reagents.
- Work should be conducted in a well-ventilated fume hood capable of containing a fire.
- Spark-proof tools and explosion-proof equipment must be used.[13]

Emergency Procedures:

- Spills: Spills must be immediately smothered with a dry extinguishing agent like dry sand, soda ash, or powdered lime.[14] Do not use water or combustible materials like paper towels.[13]
- Fires: Use a Class D dry powder extinguisher. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE.[14]

## Conclusion

Diethylaluminum chloride is far more than its simple formula,  $(C_2H_5)_2AlCl$ , suggests. Its existence as a stable, chloride-bridged dimer provides insight into its fundamental reactivity. This structure underpins its role as a powerful Lewis acid and an essential co-catalyst that drives a significant portion of the global polymer industry through Ziegler-Natta catalysis. For the research scientist, its ability to catalyze key carbon-carbon bond-forming reactions offers a potent tool for complex molecular synthesis. However, this immense utility is intrinsically linked to its hazardous nature, demanding rigorous adherence to safety protocols built upon the absolute exclusion of air and water. A thorough understanding of both its structural chemistry and handling requirements is paramount for its safe and effective application.

## References

- Diethylaluminium chloride. Wikipedia. [\[Link\]](#)
- Diethylaluminum Chloride. AMERICAN ELEMENTS. [\[Link\]](#)
- Ziegler–Natta c
- Diethylaluminum Chloride (CAS 96-10-6)
- Material Safety Data Sheet - Diethylaluminum chloride, 1M solution in hexanes. Cole-Parmer. [\[Link\]](#)
- Diethylaluminum Chloride in Organic Synthesis: A Powerful Lewis Acid. Jianlong. [\[Link\]](#)
- Ziegler–Natta c
- Diethylaluminum chloride | C4H10AlCl | CID 7277.
- HAZARD SUMMARY: DIETHYLALUMINUM CHLORIDE. New Jersey Department of Health. [\[Link\]](#)
- **Diethyl aluminum chloride** | C4H10AlCl | CID 16686102.
- A process for the preparation of diethylaluminium chloride.
- Advanced Inorganic Chemistry/Ziegler-Natta polymeriz
- What Is Diethylaluminum Chloride Used For?. Jianlong. [\[Link\]](#)
- Application of Ziegler-Nata Catalysts in the Synthesis of Polyolefin. Progress in Chemical and Biochemical Research. [\[Link\]](#)

- Diethylaluminum chloride (96-10-6)
- Aluminum, chlorodiethyl-. NIST WebBook. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. CAS 96-10-6: Diethylaluminum chloride | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 2. echemi.com [[echemi.com](http://echemi.com)]
- 3. americanelements.com [[americanelements.com](http://americanelements.com)]
- 4. Aluminum, chlorodiethyl- [[webbook.nist.gov](http://webbook.nist.gov)]
- 5. Diethylaluminium chloride - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 6. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 7. grokipedia.com [[grokipedia.com](http://grokipedia.com)]
- 8. nbinno.com [[nbinno.com](http://nbinno.com)]
- 9. Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10) - Wikibooks, open books for an open world [[en.wikibooks.org](http://en.wikibooks.org)]
- 10. nbinno.com [[nbinno.com](http://nbinno.com)]
- 11. tuodaindus.com [[tuodaindus.com](http://tuodaindus.com)]
- 12. Page loading... [[wap.guidechem.com](http://wap.guidechem.com)]
- 13. pim-resources.coleparmer.com [[pim-resources.coleparmer.com](http://pim-resources.coleparmer.com)]
- 14. nj.gov [[nj.gov](http://nj.gov)]
- 15. echemi.com [[echemi.com](http://echemi.com)]
- To cite this document: BenchChem. [Diethyl aluminum chloride chemical formula and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8777299#diethyl-aluminum-chloride-chemical-formula-and-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)